molecular formula C36H55P B8379288 Dicyclohexyl(2',4',6'-tri-tert-butyl-[1,1'-biphenyl]-2-yl)phosphine

Dicyclohexyl(2',4',6'-tri-tert-butyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B8379288
M. Wt: 518.8 g/mol
InChI Key: KLQXTSWJFQDLAL-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl is an organophosphorus compound that serves as a ligand in various catalytic processes. This compound is known for its stability and effectiveness in facilitating cross-coupling reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl typically involves the reaction of 2,4,6-tri-tert-butylbromobenzene with dicyclohexylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl primarily undergoes cross-coupling reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the reagents .

Major Products Formed

The major products formed from these reactions are biaryl compounds, arylamines, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl involves its coordination to a metal center, typically palladium, to form a stable complex. This complex then facilitates the transfer of electrons between the reactants, promoting the formation of new chemical bonds. The compound’s bulky and electron-rich nature enhances the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl is unique due to its high steric bulk and electron-rich nature, which enhance its performance in catalytic reactions. Its stability under various reaction conditions and ability to form strong complexes with metal centers make it a valuable ligand in organic synthesis .

Properties

Molecular Formula

C36H55P

Molecular Weight

518.8 g/mol

IUPAC Name

dicyclohexyl-[2-(2,4,6-tritert-butylphenyl)phenyl]phosphane

InChI

InChI=1S/C36H55P/c1-34(2,3)26-24-30(35(4,5)6)33(31(25-26)36(7,8)9)29-22-16-17-23-32(29)37(27-18-12-10-13-19-27)28-20-14-11-15-21-28/h16-17,22-25,27-28H,10-15,18-21H2,1-9H3

InChI Key

KLQXTSWJFQDLAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)(C)C

Origin of Product

United States

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